
Tosedostat-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a novel metalloenzyme inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tosedostat. It is an orally active aminopeptidase inhibitor that has shown promising anti-tumor activity in various cancer models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tosedostat-d5 involves the incorporation of deuterium atoms into the Tosedostat molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor that contains the core structure of Tosedostat.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.
Purification: The final product is purified using techniques like chromatography to obtain this compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tosedostat-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tosedostat-d5 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of Tosedostat.
Biology: Investigates the biological effects of Tosedostat in various cell lines.
Medicine: Explores the potential therapeutic applications of Tosedostat in treating cancers such as acute myeloid leukemia and multiple myeloma.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Tosedostat-d5 exerts its effects by inhibiting the M1 family of aminopeptidases, including puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase. This inhibition leads to the depletion of amino acids in tumor cells, resulting in anti-proliferative, pro-apoptotic, and anti-angiogenic effects. The compound selectively targets transformed cells over normal cells, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with anti-tumor activity.
Actinonin: Inhibits aminopeptidases and has shown anti-cancer properties.
Amastatin: A potent inhibitor of aminopeptidases used in cancer research.
Uniqueness of Tosedostat-d5
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in drug development and research .
Actividad Biológica
Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a metalloenzyme inhibitor primarily studied for its pharmacokinetics and metabolic pathways. This compound acts as an orally active aminopeptidase inhibitor, demonstrating significant anti-tumor activity across various cancer models. Its primary targets are the M1 family of aminopeptidases, particularly Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) .
Target Enzymes
- Puromycin-sensitive aminopeptidase (PuSA)
- Leukotriene A4 hydrolase (LTA4H)
Mode of Action
This compound inhibits the activity of its target enzymes, impacting the ubiquitin-proteasome pathway, which is crucial for intracellular protein degradation. This inhibition leads to a depletion of cellular amino acid pools, subsequently exerting anti-proliferative effects on various tumor cell lines .
Biochemical Pathways
The compound operates downstream in the protein degradation pathway, affecting several biochemical processes involved in tumor growth and survival. It has been shown to induce apoptosis selectively in transformed cells while sparing normal cells .
Pharmacokinetics and Dosage
This compound has been characterized as orally bioavailable, with studies indicating significant antileukemic activity at doses ranging from 60 mg to 180 mg in clinical settings. The maximum tolerated dose (MTD) was established at 180 mg, with notable adverse effects including reversible thrombocytopenia .
Clinical Findings
A phase I/II study reported that among 51 patients with acute myeloid leukemia (AML), 27% achieved a complete or partial response to treatment with Tosedostat .
Dose (mg) | Patient Response | Adverse Effects |
---|---|---|
60 | Minimal | Mild thrombocytopenia |
130 | Significant | Reversible thrombocytopenia |
180 | MTD established | Severe thrombocytopenia in two patients |
In Vitro Studies
This compound has shown potent anti-proliferative effects against various human tumor cell lines, including those from AML and multiple myeloma. The compound's ability to induce apoptosis and inhibit angiogenesis has been well documented .
In Vivo Studies
In animal models, this compound demonstrated significant inhibition of tumor growth at certain dosage levels. Although specific dosage effects have not been extensively reported for this compound itself, related studies on Tosedostat suggest a similar efficacy profile .
Case Study 1: Elderly Patients with AML
In a clinical trial involving elderly patients with relapsed or refractory AML, Tosedostat was administered alongside standard chemotherapy. The addition of Tosedostat improved overall response rates compared to historical controls without significant increases in toxicity .
Case Study 2: Combination Therapy
A study hypothesized that combining Tosedostat with lenalidomide would enhance treatment outcomes in patients undergoing intensive chemotherapy. Preliminary results indicated improved responses, warranting further investigation into combination therapies involving this compound .
Propiedades
IUPAC Name |
cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-XDBPGOACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.